molecular formula C19H16ClNO2 B1393949 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-24-4

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393949
CAS No.: 1160261-24-4
M. Wt: 325.8 g/mol
InChI Key: FAOMFOQWDBRBCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactionsThe final step involves the chlorination of the carbonyl group to form the carbonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products:

    Substitution Reactions: Formation of amides, esters, or thioesters.

    Oxidation and Reduction Reactions: Various oxidized or reduced quinoline derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 8-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride, as promising anticancer agents. Compounds containing the 8-hydroxyquinoline nucleus have shown efficacy against various cancer cell lines. For instance, derivatives have been tested against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma cell lines (HeLa). Notably, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antiviral and Antimicrobial Properties
The compound's derivatives have also been evaluated for antiviral activities. Research indicates that specific substitutions can enhance the antiviral potency against viruses such as enterovirus D68 (EV-D68). The structure-activity relationship (SAR) studies suggest that modifications at the 2-position and 4-position of the quinoline framework significantly influence antiviral efficacy . Furthermore, antimicrobial studies have demonstrated that some derivatives possess substantial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available precursors such as 3-methoxyphenol and ethyl 2-chloroacetate.
  • Refluxing Conditions : The reaction mixture is usually refluxed in a suitable solvent, often under acidic or basic conditions to facilitate cyclization and substitution reactions.
  • Formation of Key Intermediates : Key intermediates are formed through condensation reactions followed by chlorination steps to yield the final carbonyl chloride derivative.
  • Characterization : The final products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can lead to significant changes in potency and selectivity:

  • Substituents at Position 2 and 4 : Studies show that substituents at these positions can enhance or diminish anticancer and antiviral activities. For example, compounds with electron-withdrawing groups at position 4 often exhibit improved activity against cancer cell lines .
  • Hydrophobicity and Lipophilicity : The lipophilicity of these compounds is a critical factor influencing their bioavailability and interaction with biological targets. Log kk values derived from high-performance liquid chromatography (HPLC) provide insights into these properties .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Yurras et al., 2020Antimicrobial ActivityNovel derivatives showed significant activity against multiple bacterial strains with MIC values lower than standard antibiotics .
Rbaa et al., 2019Antiviral ActivityOptimization of substitutions led to enhanced antiviral potency against EV-D68, with some compounds outperforming existing inhibitors .
Kos et al., 2020Anticancer ActivityCertain derivatives demonstrated IC50 values significantly lower than doxorubicin in A-549 cell lines, indicating potential for further development .

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can act as a ligand, binding to proteins and altering their activity .

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carbonyl chloride
  • 8-Methyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
  • 8-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness: 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is unique due to the specific positioning of the ethyl and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Biological Activity

Overview

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 8th position and a 3-methoxyphenyl group at the 2nd position of the quinoline ring. The compound is primarily investigated for its interactions with biological targets, particularly in the context of cancer and antimicrobial activities.

The biological activity of this compound is largely attributed to its ability to intercalate with DNA, which can disrupt normal cellular functions and induce apoptosis in cancer cells. This mechanism is similar to other quinoline derivatives that exhibit anticancer properties. Additionally, the compound may act as a ligand for various proteins, influencing their activity and contributing to its therapeutic potential.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : The compound shows promising results in inhibiting cancer cell proliferation. Its interaction with DNA and proteins involved in cell cycle regulation makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially effective against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other quinoline derivatives:

Compound NameStructural FeaturesBiological Activity
2-Methylquinoline-4-carboxylic acidMethyl group at position 2Antileishmanial
6-Fluoroquinoline-4-carboxylic acidFluorine substitution at position 6Antibacterial
This compound Ethyl and methoxy substitutionsAnticancer, Antimicrobial

The specific ethyl and methoxy substitutions in this compound enhance its binding affinity toward biological targets compared to other derivatives, potentially leading to improved pharmacological profiles .

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, cell viability assays indicated a significant reduction in cell proliferation at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent .
  • Antimicrobial Testing : A study evaluating the antimicrobial properties revealed that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL. These findings suggest that the compound could be developed into a novel antimicrobial agent .

Research Findings

Recent investigations have focused on optimizing the structure of quinoline derivatives to enhance their biological activities. For example, modifications at specific positions on the quinoline ring have been shown to significantly affect both cytotoxicity and selectivity against cancer cells. The presence of methoxy groups has been correlated with increased lipophilicity and improved interaction with cellular targets, leading to enhanced efficacy .

Properties

IUPAC Name

8-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-6-5-9-15-16(19(20)22)11-17(21-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMFOQWDBRBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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